molecular formula C11H15NO3S B2921591 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 1030621-97-6

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B2921591
CAS No.: 1030621-97-6
M. Wt: 241.31
InChI Key: MOVFMNSOABLMQN-UHFFFAOYSA-N
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Description

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is a non-proteinogenic amino acid derivative featuring a 3-methoxyphenylmethylsulfanyl substituent attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 257.31 g/mol. The compound is distinguished by the presence of a methoxy group at the para position of the phenyl ring and a sulfanyl (-S-) linkage connecting the aromatic moiety to the aliphatic chain. Notably, this compound has been cataloged under CAS RN 1443303-70-5 and was previously available at 97% purity before discontinuation .

Properties

IUPAC Name

2-amino-3-[(3-methoxyphenyl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFMNSOABLMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to its corresponding thiol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with biological molecules:

    Molecular Targets: The compound can interact with proteins and enzymes, potentially modifying their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid with structurally or functionally analogous compounds, emphasizing differences in substituents, physicochemical properties, and applications.

Compound Name CAS RN Molecular Formula Key Structural Features Applications/Notes
This compound 1443303-70-5 C₁₁H₁₅NO₃S 3-Methoxyphenylmethylsulfanyl group, β-amino acid backbone Discontinued; potential use in peptide mimetics or enzyme inhibitors
(R)-2-Amino-3-(3-methoxyphenyl)propanoic acid monohydrate Not specified C₁₀H₁₃NO₃·H₂O 3-Methoxyphenyl group directly attached to β-carbon (no sulfanyl group); chiral center Used in stereochemical studies or as a neurotransmitter analog
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride 1251924-17-0 C₁₀H₁₃NO₂S·HCl Methylsulfanyl group at phenyl para position; hydrochloride salt Intermediate in drug synthesis; enhanced solubility due to salt form
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ Simpler structure lacking amino and sulfanyl groups; 2-methoxyphenyl substituent Commercial reagent for organic synthesis; limited bioactivity
2-[[3-Benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid 39621-64-2 C₂₇H₂₈N₂O₆S Benzylsulfanyl group, hydroxyphenyl moiety, and carbamate protection Discontinued; studied for peptide-based drug delivery systems

Key Comparative Insights:

Structural Variations: The sulfanyl linkage in the target compound differentiates it from simpler analogs like 3-(2-methoxyphenyl)propanoic acid, which lacks both amino and sulfur-containing groups . Compared to the hydrochloride salt derivative (CAS 1251924-17-0), the absence of a salt form in the target compound may reduce its aqueous solubility but enhance lipophilicity for membrane permeability .

Pharmacological Potential: The methoxy group in the target compound’s aromatic ring may enhance metabolic stability compared to hydroxyl-containing analogs (e.g., 39621-64-2), which are prone to glucuronidation . The β-amino acid backbone could mimic natural amino acids in enzyme-binding pockets, unlike non-amino acid derivatives like 6342-77-4 .

Research Findings and Data

Physicochemical Properties (Theoretical Calculations):

Property Target Compound 3-(2-Methoxyphenyl)propanoic acid 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl
LogP (lipophilicity) 1.8 1.5 1.2 (salt form reduces LogP)
Water Solubility (mg/mL) ~10 ~15 ~50 (enhanced by HCl salt)
pKa (carboxylic acid) 2.9 3.1 2.7

Biological Activity

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid (commonly referred to as a derivative of cysteine) is a compound that has garnered attention for its potential biological activities, particularly in protein modification, enzyme inhibition, and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3SC_{10}H_{13}NO_3S, with a molecular weight of 227.28 g/mol. The compound features a thiol group, which is significant for its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The presence of the thiol group allows for:

  • Protein Modification : The compound can modify cysteine residues in proteins, affecting their structure and function.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming reversible or irreversible bonds with active sites.

1. Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage due to reactive oxygen species (ROS).

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. A study reported that derivatives similar to this compound showed significant inhibitory action against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

3. Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies revealed that it could induce apoptosis in cancer cell lines such as HCT-116 and HeLa, showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Mechanism

In a controlled experiment, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated a dose-dependent reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

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